Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate
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Overview
Description
Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate is an organic compound with the molecular formula C11H12O2S. It is a derivative of prop-2-enoate, featuring a phenylsulfanyl group attached to the methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a phenylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the phenylsulfanyl group is introduced to the methyl prop-2-enoate using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding methyl prop-2-enoate.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl prop-2-enoate
Substitution: Various substituted prop-2-enoates
Scientific Research Applications
Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The prop-2-enoate moiety can participate in conjugation reactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(phenylsulfanyl)propanoic acid
- 2-Methyl-2-(phenylsulfanyl)propanoic acid
- 3-Phenyl-3-(phenylsulfanyl)propanoic acid
Uniqueness
Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both the phenylsulfanyl and prop-2-enoate groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
89295-40-9 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
methyl 2-(phenylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-9(11(12)13-2)8-14-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
ZRILOZQUJMINTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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